2-(1H-pyrazol-1-yl)cyclohexan-1-one
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Overview
Description
2-(1H-pyrazol-1-yl)cyclohexan-1-one is a chemical compound that features a cyclohexanone ring substituted with a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrazol-1-yl)cyclohexan-1-one typically involves the cyclocondensation of acetylenic ketones with hydrazines. One common method is the reaction of cyclohexanone with hydrazine hydrate in the presence of an acid catalyst to form the pyrazole ring . The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity, possibly using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(1H-pyrazol-1-yl)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Halogenating agents and nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction could produce cyclohexanol derivatives.
Scientific Research Applications
2-(1H-pyrazol-1-yl)cyclohexan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1H-pyrazol-1-yl)cyclohexan-1-one involves its interaction with specific molecular targets. The pyrazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-(1H-pyrazol-1-yl)pyridine: Similar in structure but with a pyridine ring instead of a cyclohexanone ring.
1,3-diaza-2,4-cyclopentadienes: These compounds share the pyrazole ring but differ in the rest of the structure.
Uniqueness
2-(1H-pyrazol-1-yl)cyclohexan-1-one is unique due to its combination of a cyclohexanone ring with a pyrazole moiety, which imparts distinct chemical and biological properties
Properties
CAS No. |
208576-44-7 |
---|---|
Molecular Formula |
C9H12N2O |
Molecular Weight |
164.2 |
Purity |
95 |
Origin of Product |
United States |
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